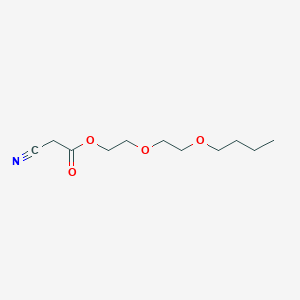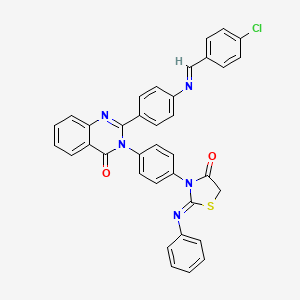
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- is a complex organic compound with a unique structure that combines quinazolinone, chlorophenyl, and thiazolidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and thiazolidinyl groups through various condensation and substitution reactions. Common reagents used in these reactions include aromatic aldehydes, amines, and thioamides, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone analogs.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various cores.
Thiazolidinyl derivatives: Compounds with thiazolidinyl groups and different functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- lies in its combination of quinazolinone, chlorophenyl, and thiazolidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Properties
CAS No. |
83408-72-4 |
|---|---|
Molecular Formula |
C36H24ClN5O2S |
Molecular Weight |
626.1 g/mol |
IUPAC Name |
3-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H24ClN5O2S/c37-26-14-10-24(11-15-26)22-38-27-16-12-25(13-17-27)34-40-32-9-5-4-8-31(32)35(44)42(34)30-20-18-29(19-21-30)41-33(43)23-45-36(41)39-28-6-2-1-3-7-28/h1-22H,23H2 |
InChI Key |
LJNPBITXMLYXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


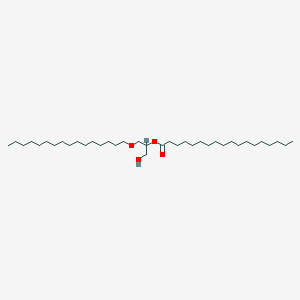
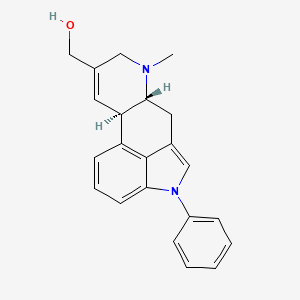
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
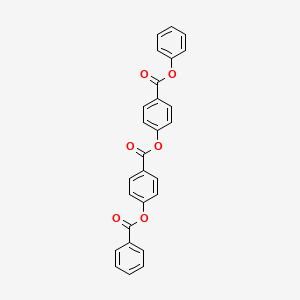

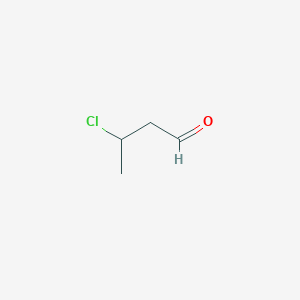
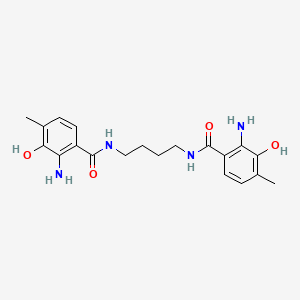

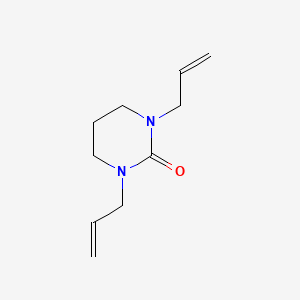


![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
